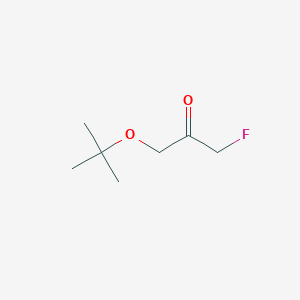
1-(Tert-butoxy)-3-fluoropropan-2-one
Übersicht
Beschreibung
1-(Tert-butoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C7H13FO2. It is a fluorinated ketone, characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with 3-fluoropropan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Tert-butoxy)-3-fluoropropan-2-one involves its interaction with various molecular targets. The fluorine atom and tert-butoxy group influence the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxy-3-chloro-propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Tert-butoxy-3-bromo-propan-2-one: Contains a bromine atom in place of fluorine.
1-Tert-butoxy-3-iodo-propan-2-one: Features an iodine atom instead of fluorine.
Uniqueness: 1-(Tert-butoxy)-3-fluoropropan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H13FO2 |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13FO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
InChI-Schlüssel |
YLPLFJFPXNNLNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(=O)CF |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,7-Dibromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8674312.png)













